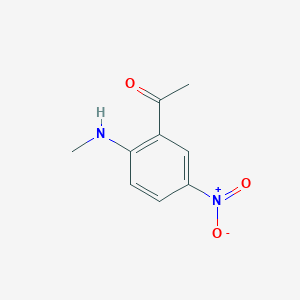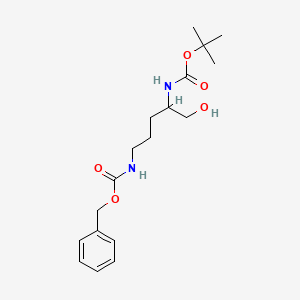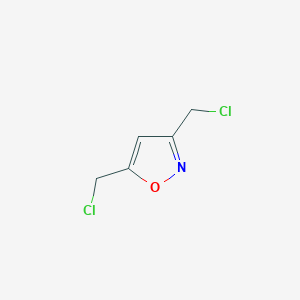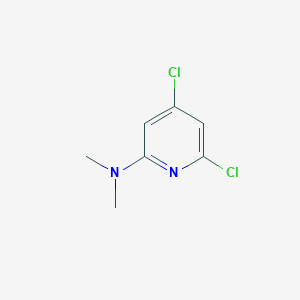
1-(2-(Methylamino)-5-nitrophenyl)ethanone
Descripción general
Descripción
1-(2-(Methylamino)-5-nitrophenyl)ethanone, commonly known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulant effects. Methylone has been used as a recreational drug and has been found in illicit substances sold as "bath salts."
Mecanismo De Acción
Methylone acts as a monoamine transporter substrate, meaning it can enter cells through transporters and interact with monoamine receptors. It has a higher affinity for the serotonin transporter than the dopamine transporter, leading to an increase in serotonin levels in the brain. This increase in serotonin can lead to feelings of euphoria and increased sociability.
Biochemical and physiological effects:
Methylone has been found to increase heart rate and blood pressure, similar to other stimulants. It can also cause hyperthermia, dehydration, and electrolyte imbalances. Chronic use has been associated with liver and kidney damage. Additionally, Methylone has been found to have reinforcing properties, leading to potential addiction and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylone has been used in animal studies to investigate its effects on behavior and neurochemistry. It has been found to increase locomotor activity and alter neurotransmitter levels in the brain. However, due to its potential for abuse and toxicity, caution must be taken when using Methylone in laboratory experiments.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of Methylone. Investigations into its effects on serotonin levels and the serotonin system may lead to the development of new treatments for depression and anxiety disorders. Additionally, studies into its toxicity and potential for addiction can help inform public health policies and harm reduction strategies.
Aplicaciones Científicas De Investigación
Methylone has been studied for its potential therapeutic applications. Research has shown that it has an affinity for the serotonin transporter and can act as a serotonin releaser. This property has led to investigations into its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
1-[2-(methylamino)-5-nitrophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)8-5-7(11(13)14)3-4-9(8)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLNXHRTOOEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)

![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)





